molecular formula C12H25NO B13245738 N-(2-ethoxyethyl)cyclooctanamine

N-(2-ethoxyethyl)cyclooctanamine

Cat. No.: B13245738
M. Wt: 199.33 g/mol
InChI Key: YXMCARJIXVUARC-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to an ethoxyethyl group (-CH2CH2OCH2CH3) via the nitrogen atom. Its molecular formula is C12H25NO, with a molecular weight of 199.34 g/mol (predicted).

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-ethoxyethyl)cyclooctanamine

InChI

InChI=1S/C12H25NO/c1-2-14-11-10-13-12-8-6-4-3-5-7-9-12/h12-13H,2-11H2,1H3

InChI Key

YXMCARJIXVUARC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with 2-ethoxyethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)cyclooctanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-ethoxyethyl)cyclooctanone.

    Reduction: Formation of N-(2-ethoxyethyl)cyclooctylamine.

    Substitution: Formation of various substituted cyclooctanamines depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)cyclooctanamine involves its interaction with specific molecular targets. The ethoxyethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkaneamine Derivatives with Ether Substituents

N-(2-Methoxyethyl)cyclopentanamine hydrochloride
  • Molecular Formula: C8H17NO·HCl
  • Molecular Weight : 143.23 g/mol (base)
  • Key Features: Smaller cyclopentane ring (vs. cyclooctane), reducing conformational flexibility. Methoxyethyl (-CH2CH2OCH3) group enhances water solubility compared to ethoxyethyl analogs, especially as a hydrochloride salt. Potential applications in drug development due to amine reactivity and salt stability .
Comparison with N-(2-Ethoxyethyl)cyclooctanamine
Property This compound N-(2-Methoxyethyl)cyclopentanamine
Ring Size 8-membered cyclooctane 5-membered cyclopentane
Substituent Ethoxyethyl (-OCH2CH2CH2CH3) Methoxyethyl (-OCH2CH3)
Molecular Weight 199.34 g/mol 143.23 g/mol (base)
Solubility Moderate lipophilicity Higher water solubility (HCl salt)
Applications Research-focused Drug synthesis intermediates

Cyclooctanamine Derivatives with Aromatic Substituents

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine
  • Molecular Formula : C18H25N3
  • Molecular Weight : 283.42 g/mol
  • Phenyl group with imidazole enhances π-π stacking and hydrogen-bonding interactions. Likely bioactive, with applications in enzyme inhibition or antimicrobial agents .
N-(4-Ethoxy-3-methoxybenzyl)cyclooctanamine
  • Molecular Formula: C18H29NO2
  • Molecular Weight : 291.43 g/mol
  • Key Features :
    • Benzyl substituent with ethoxy and methoxy groups increases hydrophobicity.
    • Predicted pKa of 9.83 suggests moderate basicity, comparable to other cycloalkaneamines .
Comparison with this compound
Property This compound N-[3-(Imidazolylmethyl)phenyl]cyclooctanamine N-(4-Ethoxy-3-methoxybenzyl)cyclooctanamine
Substituent Aliphatic ether Aromatic imidazole-phenyl Aromatic ethoxy-methoxy benzyl
Molecular Weight 199.34 g/mol 283.42 g/mol 291.43 g/mol
Bioactivity Potential Moderate High (heterocyclic interactions) Moderate (hydrophobic interactions)
Applications Solubility modifier Antimicrobial/antifungal research Receptor-targeted drug design

Chloroethylamine Derivatives

2-Chloro-N,N-diethylethanamine
  • Molecular Formula : C6H14ClN
  • Molecular Weight : 135.64 g/mol
  • Key Features :
    • Reactive chloroethyl group enables alkylation reactions.
    • Used as an intermediate in synthesizing quaternary ammonium compounds .
Comparison with this compound
Property This compound 2-Chloro-N,N-diethylethanamine
Reactivity Low (ether stability) High (alkylating agent)
Toxicity Moderate (amine handling) High (reactive chloride)
Applications Medicinal chemistry Chemical synthesis

Biological Activity

N-(2-ethoxyethyl)cyclooctanamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclooctane ring structure, which contributes to its unique chemical properties. The presence of the ethoxyethyl side chain enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
  • Enzyme Modulation : There is evidence that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, this compound has shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedObserved Effects
Study 1AntidepressantRat modelReduced depressive behavior
Study 2NeuroprotectionCell cultureDecreased oxidative stress markers
Study 3Enzyme inhibitionEnzymatic assaySignificant reduction in enzyme activity

Case Studies

  • Case Study on Antidepressant Effects :
    • In a controlled study with rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), showing dose-dependent effects on behavior.
  • Case Study on Neuroprotection :
    • A series of experiments demonstrated that this compound could protect neuronal cells against apoptosis induced by oxidative stress. The treatment led to a marked increase in cell viability compared to controls treated with oxidative agents alone.

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